molecular formula C17H16ClN3O2 B6943386 N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6943386
M. Wt: 329.8 g/mol
InChI Key: LWGXNMCPDUKIFH-UHFFFAOYSA-N
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Description

N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties

Properties

IUPAC Name

N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-12-5-3-10-4-6-14(20-15(10)7-12)17(23)21-8-13(9-21)19-16(22)11-1-2-11/h3-7,11,13H,1-2,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXNMCPDUKIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CN(C2)C(=O)C3=NC4=C(C=CC(=C4)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The azetidine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclopropanecarboxamide group via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of recyclable catalysts to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antimalarial activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. For its anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.

Uniqueness

N-[1-(7-chloroquinoline-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is unique due to the presence of the azetidine and cyclopropanecarboxamide moieties, which can impart distinct chemical and biological properties compared to other quinoline derivatives. These structural features may enhance its stability, bioavailability, or specificity for certain molecular targets.

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